4-Methoxy-3-methyl-5-nitrobenzoic acid
Description
Contextualization within Substituted Aromatic Carboxylic Acid Chemistry
Substituted aromatic carboxylic acids are a cornerstone of organic chemistry, with benzoic acid (C₆H₅COOH) being the parent compound of this extensive family. researchgate.net The core structure consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). researchgate.net The chemical diversity and utility of this class of compounds arise from the attachment of various functional groups to the benzene ring. These substituents modify the molecule's physical and chemical properties, such as acidity, solubility, reactivity, and biological activity. researchgate.net
4-Methoxy-3-methyl-5-nitrobenzoic acid is an example of a benzoic acid derivative with multiple substituents. The nomenclature indicates a benzoic acid backbone with a methoxy (B1213986) group at the 4th carbon position, a methyl group at the 3rd position, and a nitro group at the 5th position, relative to the carboxyl group. The interplay of these groups—one electron-donating group (methoxy), one weakly electron-donating group (methyl), and one strong electron-withdrawing group (nitro)—creates a unique electronic environment on the aromatic ring, influencing the reactivity of the ring itself and the acidity of the carboxylic acid function. This complexity makes such compounds valuable subjects for academic study and as building blocks in targeted organic synthesis. researchgate.netpreprints.org
Significance of Methoxy, Methyl, and Nitro Functional Groups in Organic Synthesis Research
The functional groups attached to the benzoic acid core of this compound each impart distinct characteristics that are widely exploited in organic synthesis.
Methoxy Group (-OCH₃): The methoxy group is an alkoxy group that significantly influences the electronic properties of the aromatic ring. wikipedia.org When attached to a benzene ring, it acts as a strong electron-donating group through resonance, particularly at the ortho and para positions. wikipedia.org This electron-donating nature activates the ring towards electrophilic aromatic substitution. Methoxy groups are prevalent in many natural products, including vanillin (B372448) and flavonoids, and their presence is often crucial for biological activity. wikipedia.org In synthetic chemistry, they can also be used as directing groups to control the regioselectivity of reactions.
Methyl Group (-CH₃): The methyl group is an alkyl substituent that is considered a weakly electron-donating group through an inductive effect and hyperconjugation. beilstein-journals.org Its presence on an aromatic ring can subtly modify the electronic density and steric environment. In synthetic pathways, methyl groups can influence the rate and outcome of reactions and are often a key feature in the structure of active pharmaceutical ingredients.
Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis. researchgate.net Its strong deactivating effect makes the aromatic ring less susceptible to electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group's versatility is a major asset in research; it can be readily reduced to an amino group (-NH₂), which is a key precursor for the synthesis of dyes, pharmaceuticals, and other heterocyclic compounds. researchgate.netsci-hub.se The chemistry of nitro compounds is diverse, with applications in cycloaddition reactions, Michael additions, and Henry (nitro-aldol) reactions. sci-hub.semdpi.com
The combined effects of these groups on the benzoic acid ring are summarized in the table below.
| Functional Group | Formula | Electronic Effect | Role in Synthesis |
| Methoxy | -OCH₃ | Electron-donating (Resonance) | Activating, Ortho-para directing |
| Methyl | -CH₃ | Electron-donating (Inductive/Hyperconjugation) | Weakly activating, Ortho-para directing |
| Nitro | -NO₂ | Electron-withdrawing (Resonance and Inductive) | Deactivating, Meta directing, Versatile intermediate |
Overview of Research Trajectories for Related Benzoic Acid Derivatives
Research into substituted benzoic acid derivatives is a dynamic and expanding field, largely driven by the search for new therapeutic agents, advanced materials, and specialized chemicals. preprints.orgsci-hub.se The investigation of compounds structurally related to this compound provides insight into the potential research avenues for this molecule.
A closely related compound, 4-methoxy-3-nitrobenzoic acid, is widely used as a versatile intermediate in several areas:
Pharmaceutical Development: It serves as a building block in the synthesis of more complex molecules with potential therapeutic value, such as anti-inflammatory drugs and potential anti-tumor agents like aniline (B41778) mustard analogues. chemimpex.comsigmaaldrich.comchemicalbook.com The benzoic acid scaffold is a common feature in many approved drugs. researchgate.netpreprints.org
Organic Synthesis: Researchers employ it to create specialized reagents and catalysts. For instance, it has been used in the synthesis of BIPHEP-1-OMe, a precatalyst for the reductive coupling of butadiene to aldehydes. sigmaaldrich.comchemicalbook.com
Agrochemicals: The structure can serve as a precursor for herbicides or pesticides. chemimpex.com
Materials Science: Incorporation of such aromatic carboxylic acids into polymers can enhance properties like thermal stability. chemimpex.com
The research trajectory for benzoic acid derivatives often involves modifying the substituents on the aromatic ring to fine-tune the molecule's properties for a specific application. nih.gov Studies frequently focus on structure-activity relationships (SARs), where systematic changes to the molecule's structure are correlated with changes in its biological activity or physical properties. nih.gov This approach is critical in drug discovery, for example, in the development of inhibitors for enzymes like sirtuins or acetylcholinesterase. sci-hub.senih.gov The synthesis of novel derivatives continues to be a major focus, with the goal of creating compounds with enhanced efficacy, selectivity, or improved physical characteristics. researchgate.net
| Related Compound Example | CAS Number | Reported Research Application |
| 4-Methoxy-3-nitrobenzoic acid | 89-41-8 | Intermediate for pharmaceuticals and organic synthesis. chemimpex.comsigmaaldrich.com |
| 4-tert-butylbenzoic acid | 98-73-7 | Investigated as a sirtuin inhibitor. nih.gov |
| 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Used in regioselective synthesis reactions. alfa-chemical.com |
| 4-Hydroxy-3-methyl-5-nitro-benzoic acid | 861315-61-9 | Commercially available as a research chemical. sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVHWBJKSKTEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxy 3 Methyl 5 Nitrobenzoic Acid and Analogues
Traditional and Established Synthetic Routes
Traditional synthetic strategies for complex benzoic acids rely on a series of well-understood, stepwise reactions. These include the precise introduction of substituents onto an aromatic core, modification of existing functional groups, and the unmasking of protected moieties.
Regioselective Nitration Strategies for Aromatic Precursors
The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. For a precursor like 4-methoxy-3-methylbenzoic acid, the existing groups—methoxy (B1213986) (-OCH₃), methyl (-CH₃), and carboxylic acid (-COOH)—exert competing influences.
Methoxy Group: An activating, ortho, para-directing group.
Methyl Group: An activating, ortho, para-directing group.
Carboxylic Acid Group: A deactivating, meta-directing group.
In the precursor, the powerful ortho, para-directing influence of the methoxy group at position 4 and the methyl group at position 3 would preferentially activate positions 2, 5, and 6. The carboxylic acid at position 1 directs incoming electrophiles to positions 3 and 5. The cumulative effect is a strong activation of the C5 position, which is ortho to the methoxy group and meta to the carboxylic acid. Nitration using a standard nitrating mixture of concentrated nitric acid and sulfuric acid is therefore highly regioselective, yielding the desired 5-nitro product. rsc.orgquizlet.com The reaction must be carefully controlled, as the activating nature of the methoxy and methyl groups can make the ring susceptible to over-nitration or oxidation if conditions are too harsh. quizlet.com
Oxidation Protocols for Alkyl Side Chains Leading to Carboxylic Acids
A common strategy for synthesizing aromatic carboxylic acids involves the oxidation of an alkyl side chain on a benzene (B151609) ring. This is a robust and widely used transformation. Any alkyl group with a benzylic hydrogen can be oxidized to a carboxylic acid group. libretexts.org For instance, a plausible synthetic route to 4-methoxy-3-methyl-5-nitrobenzoic acid could begin with the nitration of 4-methoxy-3,5-dimethyltoluene, followed by the selective oxidation of one methyl group.
Traditional methods employ strong oxidizing agents, which are effective but often require harsh conditions and generate significant waste. numberanalytics.comncert.nic.in The entire alkyl side chain is typically oxidized back to the carboxylic acid group, regardless of its length. libretexts.orgncert.nic.in
Below is a table summarizing common traditional reagents for this transformation.
| Oxidizing Agent | Typical Conditions | Comments |
| Potassium Permanganate (B83412) (KMnO₄) | Alkaline solution, heat under reflux, followed by acidification | A strong, inexpensive, and common oxidizing agent. libretexts.orgdoubtnut.com Often results in the precipitation of manganese(IV) oxide. libretexts.org |
| Chromic Acid (H₂CrO₄) or CrO₃ | Aqueous acid, heat | A powerful oxidant, but chromium reagents are toxic and environmentally hazardous. numberanalytics.comncert.nic.in |
| Nitric Acid (HNO₃) | Concentrated, heat | Can be used for oxidation but also poses a risk of undesired nitration of the aromatic ring. |
Etherification and Esterification Approaches to Functionalized Benzoic Acids
Etherification and esterification are fundamental reactions in the synthesis of functionalized benzoic acids, often used to introduce key functional groups or to protect reactive sites.
Etherification: This process is used to form the methoxy group on the aromatic ring. A common method is the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. For example, a precursor such as 4-hydroxy-3-methylbenzoic acid can be deprotonated with a base (e.g., sodium hydroxide) and then treated with an alkylating agent like methyl iodide or dimethyl sulfate (B86663) to form the 4-methoxy ether. google.com
Esterification: The carboxylic acid group is often protected as an ester to prevent it from interfering with subsequent reactions (e.g., reactions involving strong bases or organometallic reagents) or to improve solubility. Esterification can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. asianpubs.org For instance, reacting a benzoic acid derivative with methanol (B129727) and sulfuric acid yields the corresponding methyl ester. asianpubs.org The ester can later be hydrolyzed back to the carboxylic acid, typically under basic conditions followed by acidification. orgsyn.org
Modern and Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources.
Green Chemistry Principles in the Production of Substituted Benzoic Acids
The application of green chemistry principles to the synthesis of benzoic acids is an active area of research. Key strategies include the use of renewable starting materials and the development of catalytic processes that replace stoichiometric reagents. rsc.org
One innovative approach involves utilizing biomass-derived platform molecules. For example, lignin, a complex polymer abundant in plant cell walls, can be broken down into valuable aromatic compounds, including substituted benzoic acids like vanillic acid and syringic acid, which can serve as precursors for more complex molecules. rsc.org Similarly, glucose-derived materials can be converted into benzoic acid through deoxygenation processes, providing a sustainable alternative to petroleum-based feedstocks. escholarship.org
Catalytic Oxidation Methods (e.g., Oxygen as Primary Oxidant, Metal-Catalyzed Systems)
A significant advancement in green chemistry is the development of catalytic oxidation methods for converting alkylbenzenes to carboxylic acids. These methods often use molecular oxygen (from air) as the ultimate oxidant, producing water as the only byproduct. numberanalytics.comgoogle.com This approach is far more sustainable than traditional methods that use stoichiometric amounts of heavy metal oxidants.
These reactions are typically facilitated by transition metal catalysts, which activate the C-H bonds of the alkyl side chain and facilitate the reaction with oxygen. researchgate.net The mechanism often involves free-radical pathways. mdpi.com Cobalt and manganese salts are widely used catalysts for the liquid-phase oxidation of substituted toluenes to their corresponding benzoic acids. numberanalytics.comgoogle.com
The table below highlights some modern catalytic systems for the oxidation of toluene (B28343) and its derivatives.
| Catalyst System | Oxidant | Conditions | Efficacy |
| Cobalt(II) acetate/NaBr | Molecular Oxygen (O₂) | Acetic acid solvent, heat | Effective for the oxidation of substituted toluenes. organic-chemistry.org |
| MnMoO₄ Nanomaterials | Molecular Oxygen (O₂) | Solvent-free or in solvent, heat | Achieved up to 40.62% toluene conversion with good selectivity for intermediate products like benzaldehyde (B42025) and benzyl (B1604629) alcohol. acs.org |
| CeO₂-ZrO₂ based catalysts | Lattice/Adsorbed Oxygen | High temperature | Follows a Mars-van Krevelen mechanism where lattice oxygen oxidizes the substrate. mdpi.com |
| Solar Thermal Electrochemical Process (STEP) | Electrochemical (Toluene Electrolysis) | Solar thermal and electrical energy | A novel process for synthesizing benzoic acid from toluene with conversions up to 32% at 90°C. rsc.org |
These catalytic systems offer significant advantages, including higher selectivity, milder reaction conditions, and a substantial reduction in hazardous waste, aligning with the core principles of sustainable chemical manufacturing. researchgate.netrsc.org
Application of Heterogeneous Catalysis (e.g., Graphene Oxide-based Catalysts)
Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and reuse, which contributes to more sustainable chemical processes. rsc.org Graphene oxide (GO) has emerged as a promising metal-free carbocatalyst due to its unique properties. researchgate.netscispace.com Its large surface area is decorated with various oxygen-containing functional groups, such as carboxyl, hydroxyl, and epoxy groups, which can act as catalytic sites. acs.orgresearchgate.net
The inherent acidity and oxidizing properties of graphene oxide make it a versatile catalyst for a range of organic transformations. acs.org The oxygenated functionalities on the GO surface can facilitate reactions such as oxidations, hydrations, and alkylations. acs.org For the synthesis of substituted benzoic acids, GO's ability to act as an acid catalyst is particularly relevant. For instance, the oxidation of a substituted toluene or benzyl alcohol to the corresponding benzoic acid is a critical step that could potentially be catalyzed by GO or other heterogeneous catalysts. The dual acidic and oxidizing nature of GO could be harnessed for oxidative C-N coupling reactions, which are important in building complex nitrogen-containing aromatic molecules. acs.org
The development of GO-based catalytic systems aims to replace traditional homogeneous catalysts, which often involve costly ligands and complex purification processes. researchgate.net By immobilizing catalytic activity on a solid support, product isolation becomes more straightforward, and the environmental burden associated with chemical synthesis is reduced. scispace.com
| Reaction Type | Catalytic Role of GO | Potential Relevance to Synthesis | Reference |
|---|---|---|---|
| Oxidation of Alcohols/Sulfides | Acts as an oxidant and provides active sites for substrate activation. | Oxidation of a benzyl alcohol precursor to the final benzoic acid. | researchgate.net |
| Acid-Catalyzed Reactions (e.g., Hydration, Alkylation) | Surface acidic groups (carboxyl, hydroxyl) act as proton donors. | Side-chain modifications or introduction of functional groups on the aromatic ring. | acs.org |
| C-N Coupling Reactions | Dual acidic and oxidizing properties facilitate the formation of hemiaminal intermediates and subsequent oxidation. | Introduction of nitrogen-containing substituents or synthesis of related aniline (B41778) derivatives. | acs.org |
Continuous Flow Processing for Enhanced Synthetic Efficiency
Continuous flow chemistry, utilizing microreactors or tubular reactors, has become a powerful tool for improving the synthesis of fine chemicals, particularly for reactions that are highly exothermic or involve hazardous reagents. beilstein-journals.org Nitration of aromatic compounds, a key step in the synthesis of molecules like this compound, is notoriously fast and exothermic, posing significant safety risks in traditional batch reactors. beilstein-journals.orgrsc.org
Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. researchgate.net The small reactor volume enhances safety by limiting the amount of hazardous material present at any given time. rsc.org These systems have been successfully applied to the mononitration of various aromatic compounds, achieving high yields and excellent selectivity. rsc.orgresearchgate.net For instance, a continuous-flow microreaction process for mononitration was developed that is applicable to a range of substrates, including substituted xylenes (B1142099) and toluenes. rsc.org
| Parameter | Advantage in Continuous Flow | Reference |
|---|---|---|
| Safety | Minimal reactant volume, superior temperature control, reduced risk of thermal runaway. | rsc.orgresearchgate.net |
| Efficiency | Excellent mixing, high heat and mass transfer, short residence times. | beilstein-journals.orgrsc.org |
| Selectivity | Precise control of reaction conditions minimizes over-nitration and byproduct formation. | rsc.org |
| Scalability | Production can be scaled up by extending operation time or using parallel reactors. | researchgate.net |
Synthesis of Key Precursors and Intermediate Compounds
The construction of the this compound scaffold relies on the availability of appropriately substituted precursors. The synthesis of these intermediates often involves multi-step sequences that establish the correct substitution pattern on the aromatic ring.
Pathways to Nitro- and Methoxy-Substituted Benzyl Systems
A common strategy for synthesizing substituted benzoic acids involves the oxidation of a corresponding benzyl group. Therefore, the synthesis of nitro- and methoxy-substituted benzyl systems is of primary importance. For example, a method for preparing 3-nitro-4-methoxybenzoic acid starts from o-nitroanisole. google.com This precursor undergoes chloromethylation to yield 3-nitro-4-methoxybenzyl chloride, which is then oxidized using nitric acid to afford the final benzoic acid. google.com Similarly, 4-methoxy-3-nitrobenzyl chloride can be synthesized via the chloromethylation of 2-nitroanisole. nih.gov
The nitration of methoxy-substituted aromatic compounds is another key transformation. The methoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution. learncbse.in The synthesis of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, for instance, involves the nitration of a methoxy-substituted benzoate (B1203000) ester using nitric acid in a mixture of acetic acid and acetic anhydride. mdpi.comnih.gov The conditions for such nitrations must be carefully controlled to achieve the desired regioselectivity and avoid the formation of unwanted isomers.
Derivatization from Other Functionalized Aromatic Scaffolds
An alternative to building the molecule from simple precursors is to modify a more complex, pre-existing aromatic scaffold. This approach, often termed late-stage functionalization, is valuable for creating analogues and exploring structure-activity relationships. nih.gov
One powerful technique is directed C-H activation, where a functional group on the ring directs a catalyst to functionalize a specific C-H bond. For example, a carboxylic acid group can direct an iridium catalyst to achieve amination at the ortho position. nih.gov While this specific reaction introduces an amino group, the principle of using an existing functional group to guide the introduction of new substituents is broadly applicable.
Decarboxylative functionalization offers another route to modify aromatic scaffolds. In these reactions, a carboxylic acid group is replaced by another functional group. nih.gov Recent advances have enabled photoinduced, copper-catalyzed decarboxylative carbometalation, which allows for transformations like fluorination to occur under mild conditions. organic-chemistry.org Such strategies could potentially be adapted to introduce other functionalities onto a pre-existing benzoic acid scaffold, thereby creating diverse derivatives. The synthesis of substituted benzoic acids can also be achieved through the oxidation of the corresponding benzyl alcohols, a reaction that can be performed using catalysts like TBHP/oxone and FeCl3 under solvent-free conditions. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 3 Methyl 5 Nitrobenzoic Acid Derivatives
Aromatic Substitution Reactions
Aromatic substitution reactions are fundamental processes for the functionalization of benzene (B151609) derivatives. The nature of the substituents on 4-methoxy-3-methyl-5-nitrobenzoic acid dictates its reactivity towards both electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The rate and regioselectivity of this reaction are profoundly influenced by the existing substituents.
Methoxy (B1213986) Group (-OCH₃): The methoxy group at the C4 position is a strong activating group. minia.edu.eg It donates electron density to the ring primarily through a powerful +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. msu.edulibretexts.org This donation significantly stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene. libretexts.orgmsu.edu It is an ortho, para-director.
Methyl Group (-CH₃): The methyl group at the C3 position is a weak activating group. minia.edu.eg It donates electron density through a +I (inductive) effect and hyperconjugation, which enhances the nucleophilicity of the aromatic ring. libretexts.orglibretexts.org Like the methoxy group, it is also an ortho, para-director.
Nitro Group (-NO₂): The nitro group at the C5 position is one of the most powerful deactivating groups. msu.edu It strongly withdraws electron density from the ring through both a -R (resonance) effect and a -I (inductive) effect. lumenlearning.com This withdrawal destabilizes the arenium ion intermediate, making the ring much less reactive towards electrophiles. lumenlearning.comlibretexts.orgmsu.edu The nitro group is a meta-director. libretexts.org
Carboxylic Acid Group (-COOH): The carboxylic acid group at the C1 position is also a deactivating, meta-directing group. nih.govvaia.com Its carbonyl moiety withdraws electron density from the ring through resonance and induction.
The directing effects are also in conflict. The available positions for substitution are C2 and C6. The activating groups direct as follows:
Methoxy (C4): Directs to C3 and C5 (both occupied).
Methyl (C3): Directs to C2, C4, and C6 (C4 is occupied).
The deactivating groups direct as follows:
Carboxylic Acid (C1): Directs to C3 and C5 (both occupied).
Nitro (C5): Directs to C1 and C3 (both occupied).
Therefore, any potential electrophilic attack is primarily directed to positions C2 and C6, under the influence of the methyl group.
| Substituent | Position | Effect on Reactivity | Directing Influence | Primary Mechanism |
|---|---|---|---|---|
| -COOH | 1 | Strongly Deactivating | meta | -I, -R |
| -CH₃ | 3 | Weakly Activating | ortho, para | +I, Hyperconjugation |
| -OCH₃ | 4 | Strongly Activating | ortho, para | +R, -I |
| -NO₂ | 5 | Strongly Deactivating | meta | -I, -R |
Computational chemistry provides valuable insights into the reaction mechanisms of complex molecules. For polysubstituted benzenes like this compound, theoretical methods can predict the most likely sites of electrophilic attack and the relative stability of the reaction intermediates. nih.gov
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to model the reaction pathways. nih.gov By calculating the energies of the arenium ion intermediates that would result from an electrophile attacking at the C2 versus the C6 position, the preferred reaction pathway can be determined. The pathway with the lower activation energy, corresponding to the more stable intermediate, will be favored, and its corresponding product will be dominant.
Nucleophilic Aromatic Substitution (SₙAr) is a reaction pathway for aromatic compounds that is mechanistically distinct from EAS. It is facilitated by the presence of strong electron-withdrawing groups and a suitable leaving group on the aromatic ring. youtube.comlibretexts.org
The SₙAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this complex is crucial for the reaction to occur. Strong electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, are essential as they delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it. libretexts.orgyoutube.com
In its native form, this compound lacks a conventional leaving group (such as a halide). However, the principle of SₙAr can be used to predict the reactivity of its derivatives. For instance, in a hypothetical derivative like 2-chloro-4-methoxy-3-methyl-5-nitrobenzoic acid, the chlorine atom at C2 could serve as a leaving group. The potential for an SₙAr reaction would be evaluated based on the substituents' positions relative to this leaving group:
The nitro group is para to the C2 position.
The carboxylic acid group is ortho to the C2 position.
Both of these powerful electron-withdrawing groups are ideally positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance. This would strongly activate the ring towards nucleophilic attack at C2, making an SₙAr reaction highly plausible under suitable conditions (e.g., reaction with a strong nucleophile). libretexts.orgyoutube.com Conversely, the electron-donating methoxy and methyl groups would slightly disfavor the reaction but their influence would be overcome by the powerful activating effect of the nitro and carboxyl groups. youtube.com
Electrophilic Aromatic Substitution (EAS) Selectivity and Orientation Studies
Transformations of the Nitro Moiety
The nitro group is a versatile functional group that can be converted into other functionalities, significantly altering the chemical properties of the parent molecule.
One of the most synthetically important transformations of the aromatic nitro group is its reduction to a primary amino group (-NH₂). masterorganicchemistry.com This conversion is pivotal as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing one, thereby fundamentally changing the molecule's reactivity in subsequent EAS reactions. masterorganicchemistry.com
Several reliable methods exist for the reduction of aromatic nitro compounds. sci-hub.st The choice of method often depends on the presence of other functional groups in the molecule. For the reduction of this compound to 5-amino-4-methoxy-3-methylbenzoic acid, common methods include:
Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as palladium (Pd), platinum (Pt), or Raney nickel are frequently used, often supported on carbon. This is a clean and efficient method, typically carried out under mild temperature and pressure conditions. sci-hub.st
Metal-Acid Reduction: This classic method employs a reactive metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid, HCl). masterorganicchemistry.com The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise process that ultimately yields the amine after an acidic workup.
These reduction pathways are generally high-yielding and tolerant of many other functional groups, including carboxylic acids and ethers, making them well-suited for the transformation of this compound. sci-hub.st
| Method | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Methanol (B129727) or Ethanol (B145695) solvent, room temp. | 5-amino-4-methoxy-3-methylbenzoic acid |
| Metal-Acid Reduction | Fe/HCl or Sn/HCl | Heating, aqueous solution | 5-amino-4-methoxy-3-methylbenzoic acid |
Other Selective Reductions and Derivatizations
The selective reduction of the nitro group in the presence of other functional groups, such as the carboxylic acid and methyl substituents on the this compound core, is a critical transformation for generating amino derivatives. These amino compounds serve as versatile building blocks for further molecular elaboration. Various reagents and catalytic systems have been developed to achieve this chemoselectivity, avoiding the reduction of the carboxylic acid or the benzene ring.
One effective method involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. This system has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature to the corresponding amines in good yields, leaving other reducible substituents like methyl and carboxylic acid groups intact. This method offers an advantage over reagents that require more expensive metals like palladium or platinum.
Another common and effective method is the use of powdered iron in acetic acid. This classical approach, known as the Béchamp reduction, is widely used for the large-scale production of anilines from nitroaromatics due to its cost-effectiveness and efficiency. For instance, in the synthesis of gefitinib (B1684475) intermediates, a nitro group on a substituted methyl benzoate (B1203000) was successfully reduced to an amine using powdered iron in acetic acid with satisfactory yields. byjus.comgoogle.com
Furthermore, catalytic systems employing sodium borohydride (B1222165) (NaBH₄) have been developed. While NaBH₄ alone is generally not strong enough to reduce an aromatic nitro group, its reactivity can be enhanced by combining it with transition metal complexes. polyu.edu.hkrsc.org A system using NaBH₄ in the presence of Ni(PPh₃)₄, for example, can effectively reduce nitro compounds to their corresponding amines in an ethanol solvent at room temperature. polyu.edu.hk
Beyond reduction, the core structure can be diversified through various derivatization reactions. The amino derivative obtained from the nitro reduction can undergo a wide range of transformations, including diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups. Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, on halogenated analogues of this compound could be employed to form new carbon-carbon or carbon-nitrogen bonds, significantly expanding the molecular diversity accessible from this scaffold.
| Reagent/System | Conditions | Selectivity | Advantages |
|---|---|---|---|
| Hydrazine glyoxylate / Zn or Mg powder | Room Temperature | High for nitro group over -COOH and -CH₃ | Cost-effective metals, rapid reaction. oregonstate.edu |
| Fe powder / Acetic Acid | 50-60°C | High for nitro group; well-established method. byjus.com | Inexpensive, suitable for large scale. byjus.comgoogle.com |
| NaBH₄ / Ni(PPh₃)₄ | Room Temperature, EtOH | Effective for nitro group reduction. polyu.edu.hk | Mild conditions. polyu.edu.hkrsc.org |
Reactions Involving the Carboxylic Acid Functionality
Decarboxylation, the removal of the carboxyl group (-COOH), is a fundamental reaction of carboxylic acids. For aromatic acids like this compound, this transformation typically requires forcing conditions unless activated by specific substituents. The reaction involves the cleavage of the carbon-carbon bond between the aromatic ring and the carboxyl group, replacing it with a hydrogen atom. byjus.com
The mechanism of decarboxylation can be influenced by the reaction conditions and the substitution pattern on the aromatic ring. Under acidic conditions, the reaction can proceed via electrophilic attack of a proton on the ipso-carbon (the carbon bearing the carboxyl group), leading to the displacement of CO₂. This process is generally facilitated by electron-releasing groups on the ring, which stabilize the transition state. Conversely, electron-withdrawing groups, such as the nitro group present in the target molecule, tend to deactivate the ring towards electrophilic attack and thus hinder this mechanism, making decarboxylation more difficult.
A widely used method for decarboxylating aromatic acids is heating with soda lime (a mixture of NaOH and CaO). byjus.com This process is thought to proceed through the formation of a sodium salt, followed by the elimination of sodium carbonate. Another established method involves heating the acid in the presence of copper catalysts in a high-boiling solvent like quinoline.
The scope of decarboxylation for substituted benzoic acids is highly dependent on the electronic nature of the substituents. Acids with strong electron-donating groups ortho or para to the carboxyl group, such as hydroxyl groups, undergo decarboxylation much more readily. For example, 4-hydroxybenzoic acid undergoes near-complete decarboxylation in one hour at 400°C. researchgate.net In contrast, benzoic acids with only electron-withdrawing groups require more stringent conditions. For this compound, the methoxy group is electron-donating, while the methyl group is weakly donating. However, the powerful electron-withdrawing effect of the nitro group, particularly from the meta position, is expected to make decarboxylation a challenging transformation requiring high temperatures.
The carboxylic acid group is a prime handle for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for creating diverse molecular scaffolds with tailored properties.
Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). cecri.res.in For example, reacting this compound with methanol and catalytic H₂SO₄ under reflux would yield the corresponding methyl ester, methyl 4-methoxy-3-methyl-5-nitrobenzoate. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This is typically not achieved by direct heating, as an acid-base reaction occurs first. Instead, the reaction requires the use of coupling agents. A wide array of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions.
These ester and amide derivatives are crucial for building complex molecular scaffolds. For instance, esterification is a common strategy to create prodrugs, where a biologically active carboxylic acid is masked as an ester to improve its absorption and pharmacokinetic properties. researchgate.net The ester is later hydrolyzed by intracellular esterases to release the active drug. researchgate.net Both esters and amides serve as key intermediates, allowing for the introduction of a vast array of functional groups and building blocks, thereby enabling the systematic exploration of structure-activity relationships in drug discovery programs.
Modifications of the Methyl Group
The benzylic methyl group on the this compound ring is susceptible to oxidation, providing a pathway to introduce further oxygenated functionalities, most notably a second carboxylic acid group to form a dicarboxylic acid derivative.
Strong oxidizing agents are capable of converting an aromatic methyl group to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a classic and powerful reagent for this transformation. researchgate.net The reaction is typically carried out in an aqueous solution under basic or neutral conditions, followed by acidification to yield the carboxylic acid. The presence of the electron-withdrawing nitro group and the existing carboxylic acid group on the ring deactivates it towards oxidative degradation, allowing for the selective oxidation of the alkyl side-chain.
Another effective method for this transformation is oxidation using nitric acid at elevated temperatures and pressures. A patented method describes the preparation of 3-nitro-4-methoxybenzoic acid from 3-nitro-4-methoxybenzyl alcohol or benzyl (B1604629) chloride using a nitric acid solution. google.com This demonstrates the feasibility of oxidizing a benzylic carbon at this position to a carboxylic acid.
Milder oxidation can potentially lead to the corresponding benzyl alcohol or benzaldehyde (B42025). However, isolating these intermediates can be challenging as they are often more susceptible to oxidation than the starting methyl group. Controlled oxidation can sometimes be achieved using specific reagents or catalytic systems, such as air or O₂ in the presence of cobalt-based catalysts. google.comorganic-chemistry.org These methods are often employed in industrial settings for their cost-effectiveness and environmental considerations. The enzymatic oxidation of similar p-nitrotoluene derivatives to the corresponding benzyl alcohols and subsequently to carboxylic acids has also been studied, highlighting biological pathways for this transformation. researchgate.net
| Oxidizing Agent/System | Product | Typical Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Aqueous, heat, followed by H₃O⁺. researchgate.net |
| Nitric Acid (HNO₃) | Carboxylic Acid | Aqueous, 0-110°C, 0-2MPa. google.com |
| Air (O₂) / Co(OAc)₂ catalyst | Carboxylic Acid | Solvent, heat, pressure. google.comorganic-chemistry.org |
| Chromic Acid (e.g., CrO₃) | Carboxylic Acid | Aqueous H₂SO₄, heat. |
The benzylic protons of the methyl group are particularly susceptible to abstraction by radical species, enabling a range of radical-mediated side-chain reactions. Free-radical bromination is a classic example of this reactivity, providing a versatile intermediate for further synthetic manipulations.
This reaction is typically initiated by UV light or a chemical radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). sci-hub.seacs.org The most common reagent for this purpose is N-bromosuccinimide (NBS) in a nonpolar solvent such as carbon tetrachloride (CCl₄). sci-hub.se
The mechanism proceeds via a free-radical chain reaction: byjus.com
Initiation: The initiator (e.g., BPO) decomposes upon heating to generate initial radicals. These radicals then react with NBS or trace HBr to produce a bromine radical (Br•).
Propagation:
The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group. This is the most favorable site for abstraction because the resulting benzyl radical is stabilized by resonance with the aromatic ring.
The benzyl radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) or NBS itself to form the bromomethyl product (4-methoxy-3-(bromomethyl)-5-nitrobenzoic acid) and a new bromine radical, which continues the chain. oregonstate.edusci-hub.se
Termination: The reaction is terminated when two radical species combine.
The resulting benzylic bromide is a highly valuable synthetic intermediate. The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles in Sₙ2 reactions. This allows for the introduction of functionalities such as hydroxyl (forming a benzyl alcohol), cyano (forming a benzyl nitrile), azide, and various carbon nucleophiles, dramatically increasing the synthetic utility of the original scaffold.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, can provide a complete picture of the molecular structure.
2D NMR Techniques for Elucidating Complex Connectivity and Stereochemistry
To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this specific molecule, no significant H-H couplings are expected in the aromatic region since the aromatic protons are isolated.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, and the methoxy (B1213986) and methyl proton signals to their respective carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
Elucidation of Fragmentation Patterns in Nitroaromatic Compounds via EI and CI-MS
The fragmentation of 4-Methoxy-3-methyl-5-nitrobenzoic acid would be highly dependent on the ionization method used.
Electron Ionization (EI): As a "hard" ionization technique, EI typically results in extensive fragmentation. The molecular ion (M⁺) peak at m/z 211 would be observed. Characteristic fragmentation of nitroaromatic compounds includes the loss of the nitro group components, such as the loss of •NO₂ (46 Da) to give an ion at m/z 165, and the loss of •NO (30 Da) followed by loss of •OH. Other common fragmentations for benzoic acids include the loss of •OH (17 Da) and •COOH (45 Da). The loss of a methyl radical (•CH₃, 15 Da) from either the methoxy or the ring-attached methyl group is also a plausible fragmentation pathway.
Chemical Ionization (CI): As a "soft" ionization technique, CI results in less fragmentation and typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 212. This is particularly useful for confirming the molecular weight of the compound. Adduct ions with the reagent gas may also be observed.
Plausible Mass Fragments for this compound (EI-MS)
| m/z | Possible Identity | Plausible Loss from Parent Ion (m/z 211) |
|---|---|---|
| 196 | [M - CH₃]⁺ | •CH₃ |
| 194 | [M - OH]⁺ | •OH |
| 181 | [M - NO]⁺ | •NO |
| 166 | [M - COOH]⁺ | •COOH |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₉H₉NO₅. HRMS would be used to confirm this by measuring the exact mass of the molecular ion.
Calculated Exact Mass: 211.0481 Da
An experimentally determined mass from an HRMS instrument that falls within a very narrow tolerance (typically < 5 ppm) of this calculated value would provide strong evidence for the proposed molecular formula.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would be complex but would show characteristic bands for each functional group.
Carboxylic Acid: A very broad O-H stretching band would be expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹. A strong, sharp C=O stretching vibration would appear around 1700 cm⁻¹.
Nitro Group: The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch typically around 1530-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
Aromatic Ring: C-H stretching vibrations for the aromatic protons would be observed just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region.
Methoxy and Methyl Groups: Aliphatic C-H stretching vibrations from the methoxy and methyl groups would be seen in the 2850-3000 cm⁻¹ region. A characteristic C-O stretch from the methoxy group would be present in the fingerprint region.
Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Nitro Group | Asymmetric N-O stretch | ~1540 |
| Nitro Group | Symmetric N-O stretch | ~1360 |
| Aromatic Ring | C-H stretch | ~3050-3100 |
| Aromatic Ring | C=C stretch | ~1450-1600 |
| Methyl/Methoxy | C-H stretch | ~2850-3000 |
Assignment of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. The analysis of these bands is crucial for the structural confirmation of the molecule.
Carboxylic Acid Group: The carboxylic acid moiety will give rise to some of the most prominent vibrational modes. A broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form commonly found in carboxylic acids in the solid state. The C=O stretching vibration of the carbonyl group is expected to appear as a strong, sharp band around 1700-1680 cm⁻¹. Additionally, C-O stretching and O-H in-plane and out-of-plane bending vibrations are predicted to be observed in the fingerprint region (below 1500 cm⁻¹).
Nitro Group: The nitro group (NO₂) will be identifiable by its characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) is expected to appear as a strong band in the 1550-1500 cm⁻¹ region, while the symmetric stretching mode (ν_s(NO₂)) should be present as a medium to strong band between 1355 and 1315 cm⁻¹.
Aromatic Ring and Substituents: The benzene (B151609) ring itself will produce a series of characteristic vibrations. C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. The substitution pattern on the ring will influence the positions of C-H in-plane and out-of-plane bending vibrations, which are useful for confirming the arrangement of the methoxy, methyl, and nitro groups. The methoxy group (-OCH₃) is expected to show a characteristic C-H stretching vibration around 2850 cm⁻¹ and a C-O stretching band. The methyl group (-CH₃) will also exhibit characteristic symmetric and asymmetric stretching and bending vibrations.
A hypothetical assignment of the principal vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H stretch | 3300-2500 (broad) | Carboxylic Acid |
| C-H stretch (aromatic) | 3100-3000 | Aromatic Ring |
| C-H stretch (methyl) | 2980-2920 | Methyl Group |
| C-H stretch (methoxy) | 2850-2830 | Methoxy Group |
| C=O stretch | 1700-1680 | Carboxylic Acid |
| C=C stretch (aromatic) | 1600-1450 | Aromatic Ring |
| NO₂ asymmetric stretch | 1550-1500 | Nitro Group |
| NO₂ symmetric stretch | 1355-1315 | Nitro Group |
| C-O stretch | 1300-1200 | Carboxylic Acid, Methoxy |
| O-H in-plane bend | 1440-1395 | Carboxylic Acid |
| C-H in-plane bend | 1225-950 | Aromatic Ring |
| O-H out-of-plane bend | 960-875 | Carboxylic Acid |
| C-H out-of-plane bend | 900-680 | Aromatic Ring |
This table is predictive and based on typical vibrational frequencies for the respective functional groups.
Comparative Analysis of Experimental and Predicted Spectra
A powerful approach for the detailed analysis of vibrational spectra involves the comparison of experimentally obtained data with theoretically predicted spectra. Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules.
By creating a computational model of this compound, its theoretical vibrational spectrum can be generated. This predicted spectrum can then be compared with the experimental FTIR and Raman spectra. This comparative analysis aids in the definitive assignment of complex vibrational modes and can help to identify subtle structural features. Discrepancies between the experimental and predicted spectra can often be reconciled by applying a scaling factor to the calculated frequencies, which accounts for the approximations inherent in the theoretical models. A close correlation between the scaled theoretical and experimental spectra would provide strong evidence for the proposed molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system of the benzene ring, the carboxylic acid group, and the nitro group. The presence of auxochromic groups (methoxy and methyl) and a chromophoric group (nitro) attached to the benzene ring will influence the wavelength of maximum absorption (λ_max). The methoxy group, being an electron-donating group, and the nitro and carboxylic acid groups, being electron-withdrawing groups, create a "push-pull" system that can lead to a bathochromic (red) shift of the absorption bands to longer wavelengths.
The analysis of the UV-Vis spectrum can provide valuable information about the extent of conjugation in the molecule and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
X-ray Diffraction (XRD) for Solid-State Structural Conformation
X-ray diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. A single-crystal XRD analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.
This technique would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding and van der Waals forces. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. The planarity of the benzene ring and the orientation of the substituent groups relative to the ring could also be precisely determined.
A hypothetical table of crystallographic data for this compound is presented below, based on what would be obtained from a successful XRD study.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | Varies |
| b (Å) | Varies |
| c (Å) | Varies |
| α (°) | 90 |
| β (°) | Varies (if monoclinic) |
| γ (°) | 90 |
| Volume (ų) | Varies |
| Z | e.g., 4 |
| Density (calculated) (g/cm³) | Varies |
| Hydrogen Bonding | Expected between carboxylic acid groups |
This table is illustrative of the type of data obtained from an XRD experiment and does not represent actual experimental data for the compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for examining the nuances of molecular systems. For 4-Methoxy-3-methyl-5-nitrobenzoic acid, DFT calculations offer a window into its geometric, electronic, and reactive nature.
Geometry Optimization and Conformational Analysis
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional structure of the molecule. researchgate.net The geometry optimization process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.
For substituted benzoic acids, the orientation of the carboxyl group relative to the benzene (B151609) ring is a key conformational feature. The carboxyl group can be twisted out of the plane of the benzene ring. In nitrobenzene, theoretical calculations predict a planar equilibrium structure, though there is potential for large-amplitude torsional motion of the nitro group. researchgate.net Similarly, for this compound, the interplay between the bulky methyl and nitro groups adjacent to the methoxy (B1213986) and carboxyl groups likely influences the planarity of the substituent groups relative to the benzene ring. Conformational analysis involves identifying different stable conformers and their relative energies to understand the molecule's flexibility and preferred shapes. mdpi.com The use of advanced computational methods allows for the exploration of these conformational landscapes, which is crucial as geometry can significantly impact the molecule's properties. mit.edu
Table 1: Predicted Structural Parameters for Substituted Benzoic Acids from DFT Calculations Note: This table presents typical bond length and angle ranges observed in DFT studies of related substituted benzoic acids and is illustrative for this compound.
| Parameter | Typical Calculated Value | Reference Moiety |
|---|---|---|
| C-C (ring) | 1.391 - 1.398 Å | Benzene Ring |
| C-N | ~1.47 Å | C-NO₂ |
| N-O | ~1.22 Å | NO₂ Group |
| C-COOH | ~1.49 Å | Carboxyl Group |
| C=O | ~1.21 Å | Carboxyl Group |
| C-O (acid) | ~1.36 Å | Carboxyl Group |
| ∠ O-N-O | ~124° | NO₂ Group |
| ∠ C-C-C (ring) | 117° - 123° | Benzene Ring |
Electronic Structure Studies (HOMO-LUMO Gaps, Molecular Electrostatic Potential)
The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.govvjst.vn For substituted benzoic acids, the nature of the substituents significantly modulates this gap. nih.gov
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. vjst.vn It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and nitro groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the acidic proton of the carboxyl group, highlighting its electrophilic character. actascientific.com
Table 2: Quantum Chemical Properties Derived from Electronic Structure Studies Note: The values presented are illustrative based on typical DFT calculations for similar aromatic compounds.
| Property | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. actascientific.com |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. actascientific.com |
Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui Functions, Global Electrophilicity)
To quantify reactivity, several descriptors derived from DFT are used. The Fukui function, f(r), is a key indicator that identifies which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. wikipedia.orgscm.com It measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgsemanticscholar.org There are different forms of the Fukui function:
f+(r) for nucleophilic attack (where an electron is added).
f-(r) for electrophilic attack (where an electron is removed). semanticscholar.org
f0(r) for radical attack. substack.com
These functions help pinpoint the most reactive sites within the molecule. scm.com
The global electrophilicity index (ω) provides a measure of a molecule's ability to act as an electrophile. actascientific.com It quantifies the energy stabilization when the system acquires additional electronic charge from its surroundings. A higher electrophilicity index indicates a stronger electrophile. substack.com For this compound, the presence of the electron-withdrawing nitro group is expected to result in a significant electrophilicity index.
Acidity and Thermodynamic Properties
Computational methods are also invaluable for predicting the physicochemical properties of molecules, such as acidity and thermodynamic stability.
Prediction of pKa Values and Substituent Effects
The acid dissociation constant (pKa) is a critical property of benzoic acid derivatives. Computational prediction of pKa values, while challenging due to the complexities of solvation, can be achieved with reasonable accuracy using DFT combined with continuum solvation models. researchgate.nettorvergata.itnih.gov Various theoretical parameters, such as the energy difference between the acid and its conjugate base, and atomic charges on the carboxylic group, have shown excellent correlation with experimental pKa values. psu.edu
The acidity of this compound is governed by the electronic effects of its three substituents.
Nitro Group (-NO₂): As a strong electron-withdrawing group, it stabilizes the resulting carboxylate anion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) compared to unsubstituted benzoic acid. libretexts.orgopenstax.orglibretexts.org
Methoxy Group (-OCH₃): This group is electron-donating through resonance but electron-withdrawing inductively. Typically, its resonance effect dominates, which would destabilize the carboxylate anion and decrease acidity (increase pKa). libretexts.orgopenstax.org
Methyl Group (-CH₃): This is a weak electron-donating group that also tends to decrease acidity. libretexts.org
The net effect on the pKa of this compound will be a balance of these competing influences. The strong acidifying effect of the nitro group is expected to be the dominant factor.
Table 3: Influence of Substituents on Benzoic Acid Acidity
| Substituent | Electronic Effect | Impact on Carboxylate Anion | Expected Effect on Acidity |
|---|---|---|---|
| -NO₂ | Electron-withdrawing | Stabilization | Increase (Lower pKa) libretexts.org |
| -OCH₃ | Electron-donating (resonance) | Destabilization | Decrease (Higher pKa) libretexts.org |
| -CH₃ | Electron-donating (inductive) | Destabilization | Decrease (Higher pKa) libretexts.org |
Thermochemical Studies for Gas-Phase Enthalpies of Formation and Intermolecular Interactions
Thermochemical properties, such as the gas-phase enthalpy of formation (ΔfH°(g)), provide fundamental data on the stability of a molecule. These values can be determined experimentally through techniques like combustion calorimetry and vapor pressure measurements, and validated using high-level quantum chemical calculations. nih.gov
A comprehensive study on methyl-nitro-benzoic acids has established a reliable set of experimental gas-phase enthalpies of formation. nih.gov Such studies allow for the analysis of pairwise interactions of substituents on the benzene ring and test the additivity of these effects. It was found that the sum of pairwise interactions is often sufficient to predict the gas-phase formation enthalpies of trisubstituted benzenes. nih.gov This approach could be extended to estimate the enthalpy of formation for this compound by considering the interaction parameters for methoxy, methyl, and nitro groups. The analysis of intermolecular interactions is also crucial, especially in the solid state, where hydrogen bonding involving the carboxylic acid group plays a dominant role in the crystal packing. vjst.vn
Reaction Mechanism Modeling
Detailed modeling of reaction mechanisms for this compound, which would provide insights into its reactivity, has not been published.
Transition State Analysis for Electrophilic and Nucleophilic Reactions
No studies were found that analyze the transition states for electrophilic or nucleophilic reactions involving this compound. Such analysis would be crucial for understanding the energy barriers and intermediate structures of its chemical transformations.
Solvent Effects on Reaction Pathways and Energetics
Research detailing the influence of different solvents on the reaction pathways and energy profiles of this compound is not available. This information is vital for predicting how the compound would behave in various reaction media.
Computational Spectroscopy for Spectral Interpretation and Validation
There are no available computational studies that simulate the spectroscopic properties (such as IR, NMR, or UV-Vis spectra) of this compound. Such computational work is essential for validating experimental data and providing a deeper interpretation of the molecule's spectral features.
The Synthetic Versatility of this compound: A Review of Its Applications
Preliminary Note: Extensive research for "this compound" did not yield specific information regarding its applications in the synthesis of diverse organic scaffolds, its contribution to catalytic systems, or its integration into advanced material precursors. The available literature primarily focuses on structurally related compounds such as 4-methoxy-3-nitrobenzoic acid and 4-hydroxy-3-methoxy-5-nitrobenzoic acid. Therefore, the following sections detail the established applications of these closely related analogs as synthetic intermediates, providing a potential framework for the future investigation and application of this compound.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape and Key Achievements
Currently, there is a notable absence of dedicated studies on 4-Methoxy-3-methyl-5-nitrobenzoic acid. However, the broader field of substituted nitrobenzoic acids is well-established. Key achievements in this area include the development of various synthetic protocols for introducing nitro groups onto aromatic rings and the derivatization of the carboxylic acid functionality to create a diverse range of esters and amides. These existing methodologies provide a foundational framework for initiating research on the title compound.
Identification of Remaining Challenges in Synthesis and Reactivity
The synthesis of this compound presents several challenges, primarily centered around achieving the desired regioselectivity.
Synthesis Challenges:
Regiocontrol in Nitration: A plausible synthetic route could involve the nitration of 4-methoxy-3-methylbenzoic acid. However, the directing effects of the existing methoxy (B1213986) (ortho, para-directing) and methyl (ortho, para-directing) groups would need to be carefully managed to ensure the selective introduction of the nitro group at the C5 position. The steric hindrance from the adjacent methyl group could further complicate this electrophilic aromatic substitution.
Multi-step Synthesis Control: An alternative strategy might involve a multi-step synthesis starting from a more readily available precursor. Each step would require careful optimization to ensure high yields and to avoid the formation of difficult-to-separate isomeric byproducts. The synthesis of sterically hindered benzoic acid derivatives is a known challenge in organic chemistry.
Reactivity Challenges:
Steric Hindrance: The crowded substitution pattern on the aromatic ring is likely to impose significant steric hindrance, which could impede the reactivity of the carboxylic acid group in esterification or amidation reactions.
Electronic Effects: The presence of a strong electron-withdrawing nitro group deactivates the aromatic ring, making it less susceptible to further electrophilic substitution. Conversely, this deactivation could make the ring more amenable to nucleophilic aromatic substitution under certain conditions.
A summary of potential synthetic challenges is presented in the table below.
| Challenge | Description |
| Regioselectivity | Directing the incoming nitro group to the C5 position in the presence of ortho, para-directing methoxy and methyl groups. |
| Steric Hindrance | The bulky substituents may hinder the approach of reagents to the carboxylic acid group and the aromatic ring. |
| Reaction Conditions | Finding optimal conditions to overcome the deactivating effect of the nitro group for subsequent reactions. |
| Isomer Separation | Developing effective methods to separate the desired product from potential isomeric byproducts. |
Exploration of Novel Derivatization Strategies
Future research should focus on developing novel derivatization strategies to explore the potential applications of this compound.
Transformations of the Nitro Group: The nitro group can be reduced to an amine, which opens up a vast array of subsequent chemical modifications. This amino group could then be diazotized and converted into a variety of other functional groups, or used in the synthesis of heterocyclic compounds.
Modification of the Carboxylic Acid: The carboxylic acid moiety can be converted into esters, amides, acid chlorides, or other derivatives. These derivatives could be explored for their biological activity or as monomers for polymerization reactions. Chemical derivatization is also a key step for enhancing analytical detection in techniques like gas chromatography.
C-H Activation: Modern synthetic methods involving C-H activation could potentially be explored for the late-stage functionalization of the aromatic ring, although this would be challenging on such an electron-deficient system.
The Synergistic Role of Advanced Experimental Techniques and Computational Chemistry in Future Research Endeavors
A synergistic approach combining advanced experimental techniques and computational chemistry will be crucial for overcoming the challenges associated with the study of this compound.
Advanced Experimental Techniques:
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): The analysis of reaction mixtures and the purification of the target compound and its derivatives will heavily rely on techniques like HPLC. Coupling HPLC with mass spectrometry (HPLC-MS) will be invaluable for the identification of products and byproducts, especially for distinguishing between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (COSY, HMBC, HSQC), will be essential for the unambiguous structural elucidation of the target compound and any new derivatives. NMR and MS are highly complementary techniques for the structural analysis of complex organic molecules.
Computational Chemistry:
Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely site of nitration on the 4-methoxy-3-methylbenzoic acid precursor by modeling the transition states of the reaction. Computational tools are increasingly used to predict the site- and regioselectivity of organic reactions.
Understanding Reactivity: Computational models can provide insights into the electronic structure of the molecule, helping to explain its reactivity patterns. For instance, calculations can predict the impact of the substituents on the acidity of the carboxylic acid and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack.
Spectroscopic Prediction: Computational methods can also be used to predict spectroscopic data (e.g., NMR chemical shifts), which can aid in the interpretation of experimental spectra and the confirmation of the structure of newly synthesized compounds.
The integration of these advanced methods will undoubtedly accelerate the exploration of the chemical landscape of this compound and unlock its potential for various applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Methoxy-3-methyl-5-nitrobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nitration of 4-methoxy-3-methylbenzoic acid. Key reagents include nitric acid and sulfuric acid under controlled temperatures (e.g., 0–5°C to minimize side reactions). Reaction optimization involves adjusting stoichiometry (e.g., 1.1–1.2 equivalents of HNO₃) and monitoring reaction time (2–5 hours) to prevent over-nitration. Post-reaction, the product is isolated via crystallization using water or dichloromethane . Characterization via HPLC (>95% purity) and melting point analysis (191–194°C) confirms structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies methoxy (-OCH₃), methyl (-CH₃), and nitro (-NO₂) groups. For example, the methoxy proton resonates at δ 3.76–3.86 ppm, while aromatic protons appear as complex splitting patterns due to substituent effects .
- FT-IR : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (carboxylic acid C=O stretch) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 225 [M+H]+ align with the molecular formula C₉H₉NO₅ .
Q. What are the common derivatives of this compound, and how are they utilized in downstream applications?
- Methodological Answer :
- Amide Derivatives : React with 1,4-diazepines or benzamides via coupling agents (e.g., EDCI/HOBt) to create bioactive molecules targeting dopamine D2/serotonin 5-HT3 receptors .
- Dye Intermediates : Nitro reduction (e.g., using Sn/HCl) yields 3-amino-4-methoxybenzoic acid, a precursor for azo dyes (e.g., Red 187) .
Advanced Research Questions
Q. How can competing regioselectivity during nitration be controlled to favor the 5-nitro isomer over 3-nitro byproducts?
- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. Using electron-donating groups (e.g., -OCH₃) directs nitration to the para position. Mechanochemical methods (e.g., ball milling with ammonium nitrate) enhance selectivity by reducing solvent interference. Monitoring via TLC (hexane/EtOAc 3:1) ensures minimal 3-nitro contamination .
Q. What strategies improve the stability of this compound under long-term storage?
- Methodological Answer : Degradation via hydrolysis (carboxylic acid group) or nitro reduction is mitigated by:
- Storage : In amber vials under inert gas (N₂/Ar) at –20°C.
- Stabilizers : Adding 1–2% w/w desiccants (e.g., silica gel) to absorb moisture .
Q. How to resolve discrepancies in X-ray crystallography data for nitro-aromatic compounds like this derivative?
- Methodological Answer : Discrepancies in dihedral angles (e.g., nitro group torsion) arise from crystal packing effects. Use high-resolution single-crystal XRD (λ = 0.71073 Å) and refine structures with software like SHELXL. Compare with DFT-optimized geometries to validate experimental data .
Q. What are the challenges in synthesizing enantiomerically pure analogs of this compound for medicinal studies?
- Methodological Answer : Chirality can be introduced via asymmetric catalysis (e.g., chiral palladium complexes) or resolution using chiral amines (e.g., cinchonidine). Purity is assessed via chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) .
Data Contradiction Analysis
Q. Conflicting reports on nitro group reactivity: How to validate reduction pathways?
- Methodological Answer : Divergent reduction products (amine vs. hydroxylamine) depend on the reducing agent:
- Catalytic Hydrogenation (H₂/Pd-C) : Yields 3-amino-4-methoxybenzoic acid quantitatively.
- Zn/HCl : Partial reduction may form hydroxylamine intermediates. Validate via LC-MS and comparative TLC against authentic standards .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉NO₅ | |
| Melting Point | 191–194°C | |
| HPLC Purity Threshold | >95% | |
| Key IR Bands | 1520 cm⁻¹ (NO₂), 1700 cm⁻¹ (COOH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
